

Technical Guide: Solubility and Stability of 4-Amino-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1H-imidazole-2-carboxylic acid

Cat. No.: B127796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of **4-Amino-1H-imidazole-2-carboxylic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, adaptable protocols for the characterization of imidazole-based compounds. The information herein is intended to equip researchers and drug development professionals with the necessary experimental frameworks to assess the physicochemical properties of **4-Amino-1H-imidazole-2-carboxylic acid** and similar molecules. This guide includes detailed experimental protocols for solubility and stability assessment, recommendations for data presentation, and workflow visualizations to aid in experimental design.

Introduction

4-Amino-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core, a carboxylic acid group, and an amino group. The imidazole moiety is a critical pharmacophore found in a wide array of biologically active molecules, exhibiting diverse activities such as antimicrobial and anticancer properties. The strategic placement of the amino and carboxylic acid groups suggests potential for this molecule to act as a versatile building block in medicinal chemistry, potentially engaging in various biological interactions.

Derivatives of the closely related 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo- β -lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.^[1] This highlights a potential area of therapeutic relevance for **4-Amino-1H-imidazole-2-carboxylic acid**. A thorough understanding of its solubility and stability is a prerequisite for any further development, from initial biological screening to formulation and clinical application. This guide provides the foundational methodologies to establish these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of **4-Amino-1H-imidazole-2-carboxylic acid** is presented in Table 1. These values are primarily sourced from chemical vendor databases and computational predictions.

Property	Value	Source
Molecular Formula	C ₄ H ₅ N ₃ O ₂	Chemdad
Molecular Weight	127.1 g/mol	Chemdad
CAS Number	155815-92-2	ChemicalBook ^[2] , Chemdad
Appearance	Solid (predicted)	-
Storage Temperature	2-8 °C under inert gas	Chemdad

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The presence of both a carboxylic acid and an amino group suggests that the solubility of **4-Amino-1H-imidazole-2-carboxylic acid** will be highly dependent on pH.

Predicted Solubility Behavior

Based on its structure, **4-Amino-1H-imidazole-2-carboxylic acid** is expected to exhibit amphoteric properties. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, likely resulting in its lowest aqueous solubility. In acidic solutions, the amino group and the imidazole ring nitrogens can be protonated, leading to a net positive

charge and increased solubility. In basic solutions, the carboxylic acid group will be deprotonated, resulting in a net negative charge and increased solubility. In organic solvents, its solubility will vary based on the polarity of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a recommended starting point for characterizing **4-Amino-1H-imidazole-2-carboxylic acid**.

Objective: To determine the equilibrium solubility of **4-Amino-1H-imidazole-2-carboxylic acid** in various solvents at different temperatures.

Materials:

- **4-Amino-1H-imidazole-2-carboxylic acid**
- Solvents: Purified water, 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) at pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.
- Shaking incubator or orbital shaker with temperature control.
- Centrifuge.
- HPLC system with a UV detector.
- Syringe filters (0.22 μ m).
- Analytical balance.
- Volumetric flasks and pipettes.

Methodology:

- Preparation of Saturated Solutions: Add an excess amount of **4-Amino-1H-imidazole-2-carboxylic acid** to a series of vials containing a known volume of each test solvent. The excess solid should be clearly visible.

- **Equilibration:** Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Collection and Preparation:** Carefully withdraw an aliquot of the supernatant. For analysis, dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 μm syringe filter.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method (see Section 5 for a general method).
- **Data Reporting:** Express the solubility in mg/mL or $\mu\text{g/mL}$.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and structured format. Table 2 provides a template for reporting the experimental results.

Solvent	Temperature (°C)	Solubility (mg/mL)
Purified Water	25	Experimental Value
37		Experimental Value
0.1 M HCl	25	Experimental Value
37		Experimental Value
PBS (pH 7.4)	25	Experimental Value
37		Experimental Value
0.1 M NaOH	25	Experimental Value
37		Experimental Value
DMSO	25	Experimental Value
Ethanol	25	Experimental Value
Methanol	25	Experimental Value
Acetonitrile	25	Experimental Value

Stability Profile

Assessing the stability of **4-Amino-1H-imidazole-2-carboxylic acid** is crucial to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling conditions. Forced degradation studies are essential for this purpose.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting **4-Amino-1H-imidazole-2-carboxylic acid** to various stress factors to induce degradation.

Objective: To identify the degradation pathways and potential degradation products of **4-Amino-1H-imidazole-2-carboxylic acid** under various stress conditions.

Materials:

- **4-Amino-1H-imidazole-2-carboxylic acid**

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector (preferably with a photodiode array detector)
- LC-MS system for identification of degradation products.
- Photostability chamber
- Oven

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **4-Amino-1H-imidazole-2-carboxylic acid** in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or acetonitrile).
- Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
 - Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
 - Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C). Also, heat a solution of the compound.
 - Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
- Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

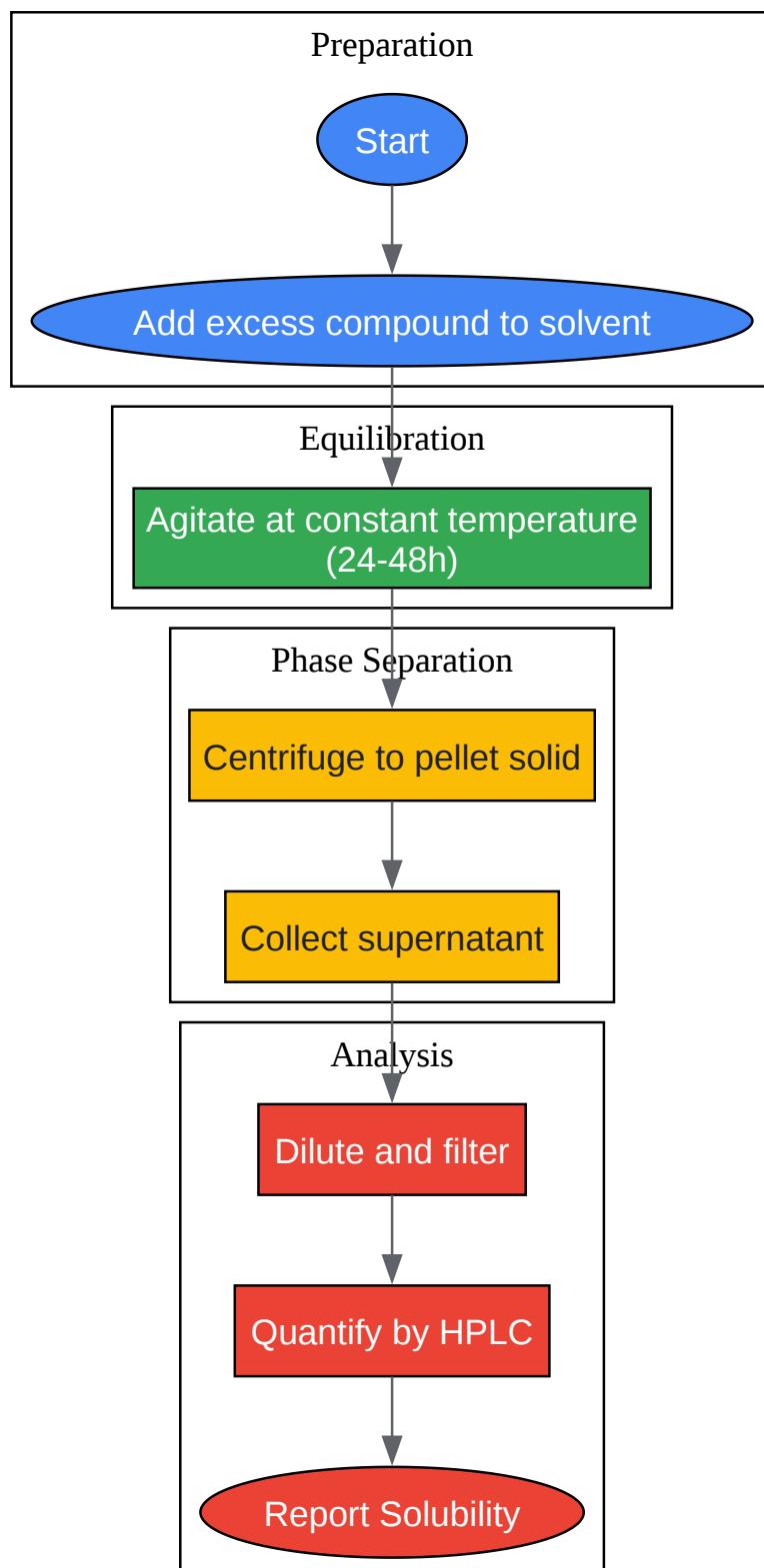
Data Presentation for Stability Studies

The results of the forced degradation studies should be summarized in a table to show the percentage of degradation and the formation of impurities over time.

Stress Condition	Time (hours)	Assay of Parent (%)	% Degradation	Number of Degradants	Remarks (e.g., RRT of major degradant)
0.1 M HCl (60°C)	0	100.0	0.0	0	-
24	Value	Value	Value	Value	
48	Value	Value	Value	Value	
0.1 M NaOH (RT)	0	100.0	0.0	0	-
24	Value	Value	Value	Value	
48	Value	Value	Value	Value	
3% H ₂ O ₂ (RT)	0	100.0	0.0	0	-
24	Value	Value	Value	Value	
48	Value	Value	Value	Value	
Thermal (80°C, Solid)	48	Value	Value	Value	Value
Photolytic (ICH Q1B)	-	Value	Value	Value	Value

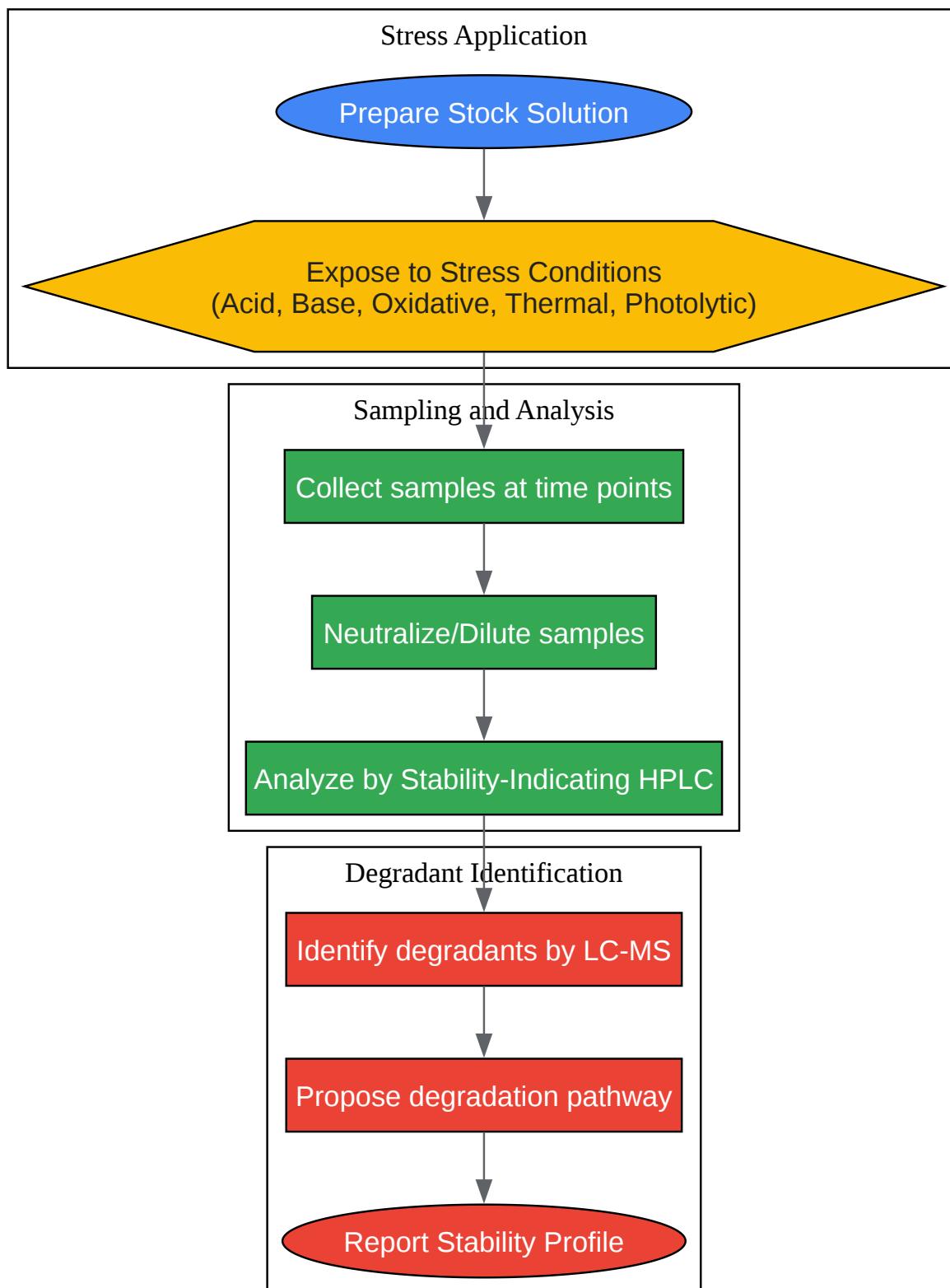
Analytical Methodology

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.


Recommended HPLC Method Parameters (Starting Point)

The following parameters provide a starting point for developing a stability-indicating HPLC method for **4-Amino-1H-imidazole-2-carboxylic acid**. Method optimization will be required.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	To be optimized for separation
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	To be determined by UV scan (e.g., 210-280 nm)
Injection Volume	10 µL


Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility and stability testing.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination.

[Click to download full resolution via product page](#)

Caption: Workflow for forced degradation stability studies.

Conclusion

While specific quantitative data for the solubility and stability of **4-Amino-1H-imidazole-2-carboxylic acid** are not readily available, this technical guide provides a robust framework for its characterization. The presented experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies are based on industry-standard practices. By following these methodologies, researchers can generate the critical data needed to advance the development of **4-Amino-1H-imidazole-2-carboxylic acid** for its potential applications in drug discovery and other scientific fields. The successful characterization of these fundamental properties will enable informed decisions regarding formulation, storage, and handling, ultimately paving the way for further investigation of its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-1H-imidazole-2-carboxylic acid | 155815-92-2 [chemicalbook.com]
- 3. To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 4-Amino-1H-imidazole-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127796#solubility-and-stability-of-4-amino-1h-imidazole-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com